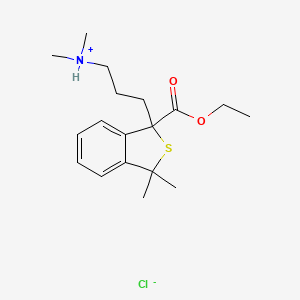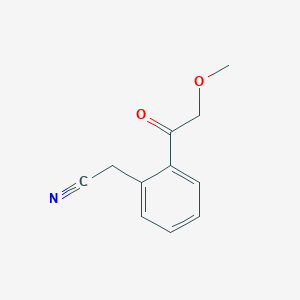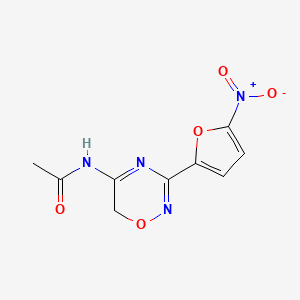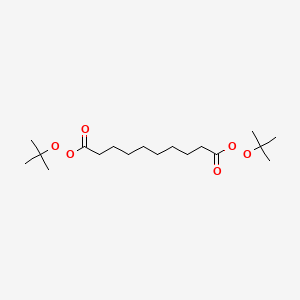
7,12-Dihydroxymethylbenz(a)anthracene-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,12-Bis(hydroxymethyl)benzo[h]phenanthrene-3,4-diol is a complex organic compound with the molecular formula C20H16O4 and a molecular weight of 320.339 g/mol. This compound is part of the phenanthrene family, which is known for its polycyclic aromatic hydrocarbon structure. The compound is characterized by the presence of two hydroxymethyl groups and two hydroxyl groups attached to the phenanthrene backbone, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,12-Bis(hydroxymethyl)benzo[h]phenanthrene-3,4-diol typically involves multi-step organic reactions. One common method includes the reaction of benzofurazan oxide with 1-naphthol in the presence of sodium methoxide in methanol under a nitrogen atmosphere at room temperature for 24 hours. The reaction mixture is then maintained at -4°C for an additional 24 hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The production capacity can range from kilograms to metric tons, depending on the demand.
Análisis De Reacciones Químicas
Types of Reactions
7,12-Bis(hydroxymethyl)benzo[h]phenanthrene-3,4-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of benzo[h]phenanthrene-3,4-dicarboxylic acid.
Reduction: Formation of 7,12-bis(hydroxymethyl)dihydrobenzo[h]phenanthrene-3,4-diol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
7,12-Bis(hydroxymethyl)benzo[h]phenanthrene-3,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7,12-Bis(hydroxymethyl)benzo[h]phenanthrene-3,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl and hydroxymethyl groups allow the compound to form hydrogen bonds and interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to the modulation of enzymatic activities and gene expression, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzo[a]phenanthrene-3,4-diol: Lacks the hydroxymethyl groups, making it less versatile in chemical reactions.
7,12-Dimethylbenzo[h]phenanthrene-3,4-diol: Contains methyl groups instead of hydroxymethyl groups, affecting its reactivity and applications.
Uniqueness
7,12-Bis(hydroxymethyl)benzo[h]phenanthrene-3,4-diol is unique due to the presence of both hydroxyl and hydroxymethyl groups, which enhance its reactivity and versatility in various chemical and biological applications. This makes it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
78776-38-2 |
|---|---|
Fórmula molecular |
C20H16O4 |
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
7,12-bis(hydroxymethyl)benzo[a]anthracene-3,4-diol |
InChI |
InChI=1S/C20H16O4/c21-9-16-11-3-1-2-4-12(11)17(10-22)19-13-7-8-18(23)20(24)15(13)6-5-14(16)19/h1-8,21-24H,9-10H2 |
Clave InChI |
GIFKXVYVTYJSRN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC4=C(C3=C2CO)C=CC(=C4O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4-Dihydroxyfuro[3,4-d]pyrimidine](/img/structure/B13751519.png)








![Octadecanoic acid, 2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl ester](/img/structure/B13751589.png)
![1-[(4-Tert-butylphenyl)methyl]-3-[[2-(methanesulfonamido)phenyl]methyl]thiourea](/img/structure/B13751592.png)

